molecular formula C14H16N2O2S2 B1307240 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline CAS No. 7732-36-7

2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline

Cat. No. B1307240
CAS RN: 7732-36-7
M. Wt: 308.4 g/mol
InChI Key: GWEVTUVEXHHEPF-UHFFFAOYSA-N
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Description

2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline, also known as DMAMA, is a chemical compound with potential applications in various fields. It has a molecular weight of 308.43 . The compound is a yellow solid at room temperature .


Molecular Structure Analysis

The molecular formula of 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline is C14H16N2O2S2 . The InChI code is 1S/C14H16N2O2S2/c1-17-9-3-5-11(15)13(7-9)19-20-14-8-10(18-2)4-6-12(14)16/h3-8H,15-16H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is a yellow solid at room temperature . It has a molecular weight of 308.43 . The storage temperature is 0-5°C .

Scientific Research Applications

Chemical Reactions and Structural Analysis

  • Synthesis and Structure Elucidation : 2-Amino-1,4-naphthoquinone derivatives, related to 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline, are synthesized through reactions with primary amines, displaying hydrogen-bonded dimeric structures as shown in X-ray crystallography studies (Singh, Karmakar, Barooah, & Baruah, 2007).

  • Molecular Structures and Intermolecular Interactions : Investigations into molecular structures of compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline have demonstrated the presence of intermolecular hydrogen bonding, contributing to our understanding of how similar structures like 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline may behave (Ajibade & Andrew, 2021).

Applications in Biomimetic Research

  • Fe-Only Hydrogenases Modeling : Methoxyphenyl-functionalized diiron azadithiolate complexes, which share structural similarities with 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline, have been studied as models for the active site of Fe-only hydrogenases. This research aids in understanding hydrogen production mechanisms (Song, Ge, Zhang, Liu, & Hu, 2006).

Pharmacokinetic Analysis and Molecular Docking

  • Pharmacokinetic and Antiviral Activity Analysis : The synthesis and molecular docking of compounds like (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone help in understanding the pharmacokinetic behavior and potential antiviral activity of similar molecules like 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline (FathimaShahana & Yardily, 2020).

Analytical and Synthetic Chemistry

  • Chemical Synthesis and Analysis : The synthesis of related compounds such as 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, utilizing various synthetic routes, offers insights into the potential synthesis methods and chemical behavior of 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline (Sarantou & Varvounis, 2022).

  • Peptide Synthesis and Racemization Studies : The use of compounds like 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide in peptide synthesis, avoiding racemization, can provide a framework for understanding the synthesis and stability of 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline in peptide-based applications (Pedersen, Thorsen, El-Khrisy, Clausen, & Lawesson, 1982).

Safety And Hazards

For safety information and hazards related to 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[(2-amino-5-methoxyphenyl)disulfanyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-17-9-3-5-11(15)13(7-9)19-20-14-8-10(18-2)4-6-12(14)16/h3-8H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEVTUVEXHHEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396599
Record name 2-[(2-amino-5-methoxyphenyl)dithio]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline

CAS RN

7732-36-7
Record name 2-[(2-amino-5-methoxyphenyl)dithio]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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